SC35 Recognizes a Distinct Exonic Splicing Enhancer (ESE) Motif Not Efficiently Bound by SF2/ASF
In a functional SELEX experiment, RNA sequences selected by SC35 yielded a degenerate octamer consensus GRYYcSYR and a score matrix that is distinct from that of SF2/ASF. The mean motif score of 30 SC35‑winner sequences was 2.56 ± 0.56, significantly higher than the mean score (1.62 ± 0.72) of 30 randomly selected sequences from the starting pool (P < 10⁻⁷, t‑test) [1]. Critically, the selected SC35 ESEs promote splicing in S100 extract complemented by SC35 but not by SF2/ASF; in the reciprocal test, SF2/ASF‑selected ESEs are active with either protein [1].
| Evidence Dimension | RNA motif enrichment score (SC35-specific SELEX winners vs. random pool) |
|---|---|
| Target Compound Data | Mean score = 2.56 ± 0.56 (range 1.19–3.55); winner pool C‑content increased from 19 % to 23 % |
| Comparator Or Baseline | Random pool mean score = 1.62 ± 0.72 (range 0.64–3.23); only 3/30 random sequences scored above the winner‑pool mean |
| Quantified Difference | Mean score difference = +0.94 (58 % higher); P < 10⁻⁷; 93 % of winners surpass the random‑pool mean |
| Conditions | In‑vitro functional SELEX with recombinant SC35; IgM M1‑M2 pre‑mRNA splicing reporter in HeLa nuclear extract and S100 complementation |
Why This Matters
A procurement decision that requires an SR protein capable of recognizing immunoglobulin‑μ‑chain ESEs must select SC35, because SF2/ASF cannot functionally replace it in this context.
- [1] Liu, H.-X., Chew, S.L., Cartegni, L., Zhang, M.Q. & Krainer, A.R. (2000) 'Exonic splicing enhancer motif recognized by human SC35 under splicing conditions', Molecular and Cellular Biology, 20(3), pp. 1063–1071. doi:10.1128/MCB.20.3.1063-1071.2000. View Source
